1,1,2-Trimethylcyclohexane

Overview

Description

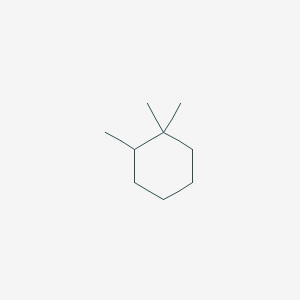

1,1,2-Trimethylcyclohexane (CAS 7094-26-0) is a saturated cycloalkane with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol. Its IUPAC name reflects the positions of three methyl groups on the cyclohexane ring: two at carbon 1 and one at carbon 2. Key properties include a topological polar surface area of 0.00 Ų, XLogP of 4.10, and AlogP of 3.22, indicating high hydrophobicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trimethylcyclohexane can be synthesized through various methods, including:

Alkylation of Cyclohexane: This involves the reaction of cyclohexane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

Hydrogenation of Trimethylbenzene: Another method involves the hydrogenation of 1,2,4-trimethylbenzene using a catalyst like palladium on carbon under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of trimethylbenzene derivatives. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trimethylcyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.

Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogens using reagents like chlorine or bromine under UV light.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of UV light.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1,2-Trimethylcyclohexane has several applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in studies involving lipid membranes due to its hydrophobic nature.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 1,1,2-trimethylcyclohexane involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

Comparison with Structural Isomers and Stereoisomers

Structural Isomers

a. 1,2,4-Trimethylcyclohexane

- Molecular Formula : C₉H₁₈ (same as 1,1,2-isomer).

- Stereoisomers : Includes trans,cis- and cis,trans- configurations (e.g., CAS 7667-60-9) .

- Biological Activity : Unlike 1,1,2-trimethylcyclohexane, this isomer has been studied for its effects on human neutrophil granulocytes , where it modulates respiratory burst activity via chemiluminescence and electron paramagnetic resonance .

- Physical Properties : While direct vapor pressure data are unavailable, its structural similarity suggests comparable hydrophobicity (XLogP ≈ 4.1).

b. 1,3,5-Trimethylcyclohexane

- Molecular Formula : C₉H₁₈.

- Symmetry : The cis,cis,cis- configuration (CAS 3971-31-1) is highly symmetrical, eliminating chiral centers .

- Applications : Often used as a reference standard in chromatography due to its symmetry and predictable retention behavior .

c. 1,1,3-Trimethylcyclohexane

Stereoisomers of this compound

The 1,1,2-isomer exhibits chirality due to the asymmetric carbon at position 2. Enantiomers (R and S configurations) have been analyzed for their molecular weight prioritization and spatial arrangement (Figure 1 in ). This chirality contrasts with isomers like 1,3,5-trimethylcyclohexane, which lack asymmetric centers .

Physical and Chemical Properties Comparison

Key Research Findings

- Chirality and Pharmacology: The chiral center in this compound may lead to enantiomer-specific interactions with targets like cannabinoid receptors, a feature absent in non-chiral isomers .

- Toxicity Profiles : 1,2,4-Trimethylcyclohexane shows respiratory toxicity in neutrophils, while 1,1,2-isomer lacks reported acute toxicity .

- Industrial Use : this compound’s hydrophobicity makes it suitable for hydrophobic phase applications, whereas 1,3,5-isomer’s symmetry aids in chromatography .

Biological Activity

1,1,2-Trimethylcyclohexane (TMC) is a cyclic hydrocarbon that has garnered attention in various fields of research due to its potential biological activities. This compound is structurally related to other methylcycloalkanes, and its biological implications are significant in toxicology, pharmacology, and environmental science.

This compound is a colorless liquid at room temperature with a molecular formula of . Its structure consists of a cyclohexane ring with three methyl groups attached at the 1, 1, and 2 positions. The compound's unique structure influences its reactivity and interaction with biological systems.

Antioxidant Activity

While specific studies on TMC's antioxidant properties are scarce, related compounds have shown varying degrees of antioxidant activity. For instance, certain methylcyclohexanes have been noted for their ability to scavenge free radicals and inhibit lipid peroxidation . This suggests that TMC could potentially exhibit similar protective effects against oxidative damage.

Cytotoxicity

The cytotoxic effects of TMC have not been extensively documented; however, the structural characteristics of cyclohexanes indicate potential interactions with cellular membranes and metabolic pathways. The aforementioned study highlights how structural analogs can influence cell viability through oxidative mechanisms .

Case Studies and Research Findings

Environmental Impact

Due to its classification as a volatile organic compound (VOC), this compound is relevant in environmental studies. Its emissions can contribute to air pollution and may have indirect effects on human health through environmental exposure pathways. The EPA has documented its presence in various industrial applications .

Q & A

Basic Research Questions

Q. How can the stereochemistry of 1,1,2-trimethylcyclohexane be experimentally determined?

- Methodological Answer : Assigning R/S configurations requires applying the Cahn-Ingold-Prelog priority rules to the chiral center. For this compound, rank substituents by atomic weight (e.g., methyl groups vs. cyclohexane backbone). Use wedge-and-dash diagrams to visualize spatial arrangements, ensuring the lowest-priority group (e.g., a hydrogen atom) is oriented away from the observer. Chiral chromatography or nuclear Overhauser effect (NOE) NMR experiments can validate configurations by distinguishing enantiomers . Computational tools like molecular docking or density functional theory (DFT) simulations may also predict stable conformers .

Q. What are the recommended methods for estimating physical properties (e.g., vapor pressure) of this compound?

- Methodological Answer : Use the UNIFAC (UNIQUAC Functional-group Activity Coefficients) method to predict properties such as vapor pressure, solubility parameters, and Watson factors. For accurate results, combine experimental data (e.g., phase-change measurements) with regression analysis. NIST’s ThermoData Engine provides validated thermodynamic datasets for cyclohexane derivatives, enabling cross-verification of predicted vs. empirical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and ACS guidelines for hydrocarbon solvents:

- Use fume hoods to minimize inhalation risks.

- Implement Schlenk-line techniques for air-sensitive reactions.

- Store in explosion-proof refrigerators if peroxides are suspected.

- Train personnel to recognize symptoms of CNS depression (drowsiness, dizziness) and perform emergency first aid (e.g., artificial respiration for asphyxiation) .

Advanced Research Questions

Q. How can conflicting mechanisms of reactive oxygen species (ROS) generation by alkylcyclohexanes be resolved?

- Methodological Answer : Conflicting reports on ROS pathways (e.g., nitric oxide vs. Akt-1/Raf-1 crosstalk) require systematic dose-response studies and pathway inhibition assays. For example:

- Use ROS-specific fluorescent probes (e.g., DCFDA) to quantify oxidative stress in neuronal cell lines.

- Apply kinase inhibitors (e.g., LY294002 for Akt-1) to isolate signaling contributions.

- Cross-validate with transcriptomic analysis (RNA-seq) to identify upregulated oxidative stress genes .

Q. What statistical approaches are optimal for analyzing toxicokinetic interactions in hydrocarbon mixtures?

- Methodological Answer : For inhalation studies with mixed hydrocarbons (e.g., C9 paraffins, naphthenes), use nonlinear mixed-effects modeling (NLME) to account for interspecies variability. Design experiments with factorial ANOVA to test synergistic/antagonistic interactions. Prioritize physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to human exposure thresholds .

Q. How do stereoisomers of trimethylcyclohexane derivatives influence their metabolic stability?

- Methodological Answer : Compare cis/trans isomers using in vitro microsomal assays (e.g., human liver microsomes) to measure metabolic half-life. Employ chiral stationary phases in HPLC-MS to separate enantiomers and quantify degradation rates. Molecular dynamics simulations can predict enzyme-binding affinities based on stereoelectronic effects (e.g., torsional strain in boat vs. chair conformers) .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported ionization energies (IE) for alkylcyclohexanes?

- Methodological Answer : Discrepancies (e.g., IE = 9.38 eV for 1,2,4-trimethylcyclohexane vs. literature outliers) may arise from experimental techniques (e.g., electron impact vs. photoionization). Validate using high-resolution mass spectrometry (HRMS) and cross-reference with NIST’s gas-phase ion energetics database. Replicate measurements under controlled conditions (e.g., inert atmosphere) to minimize artifacts .

Properties

IUPAC Name |

1,1,2-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-8-6-4-5-7-9(8,2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBONNVPKOBPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871181 | |

| Record name | 1,1,2-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 1,1,2-Trimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7094-26-0, 30498-63-6 | |

| Record name | 1,1,2-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7094-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007094260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030498636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,2-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.